6-Bromo-4-chlorocoumarin
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Overview
Description
6-Bromo-4-chlorocoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorocoumarin typically involves the bromination and chlorination of coumarin derivatives. One common method includes the use of 4-chlorocoumarin as a starting material, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as 6-bromo-4-chloro-3-formylcoumarin.
Reduction Reactions: Reduction of the compound can lead to the formation of this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which can have different functional groups such as aldehydes, alcohols, or ethers .
Scientific Research Applications
6-Bromo-4-chlorocoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromo-4-chlorocoumarin can be compared with other similar compounds, such as:
4-Chlorocoumarin: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-4-chloro-3-formylcoumarin: Contains an additional formyl group, which can enhance its reactivity and potential biological activities.
7-Diethylamino-4-methylcoumarin: A fluorescent coumarin derivative used in various applications, but with different photophysical properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4BrClO2 |
---|---|
Molecular Weight |
259.48 g/mol |
IUPAC Name |
6-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H |
InChI Key |
XUBGDGYOJHCEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
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